molecular formula C8H5NO5 B082383 4-Nitrophenylglyoxylic acid CAS No. 14922-36-2

4-Nitrophenylglyoxylic acid

Cat. No.: B082383
CAS No.: 14922-36-2
M. Wt: 195.13 g/mol
InChI Key: RREPYIWLDJQENS-UHFFFAOYSA-N
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Description

4-Nitrophenylglyoxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H5NO5 and its molecular weight is 195.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Aldehydic - Glyoxylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Nitrophenylglyoxylic acid (4-NPGA) is a compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of 4-NPGA, highlighting its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its nitrophenyl group attached to a glyoxylic acid moiety. Its chemical structure can be represented as follows:

C9H7NO5\text{C}_9\text{H}_7\text{N}\text{O}_5

This compound exhibits properties typical of nitro compounds, including potential reactivity with various biological targets.

Mechanisms of Biological Activity

The biological activity of 4-NPGA can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : 4-NPGA has been shown to participate in reactions that generate hydroxyl radicals, which can lead to oxidative stress in cells. This property is particularly relevant in the context of its role as an intermediate in the degradation of chloramphenicol, where it forms alongside other products through radical reactions .
  • Inhibition of Enzymatic Activity : Research indicates that 4-NPGA can inhibit certain enzymes, including serine proteases. The α-ketoamide structure present in 4-NPGA is crucial for its interaction with enzyme active sites, leading to the formation of reversible adducts that modulate enzymatic activity .
  • Anion Receptor Properties : Studies have demonstrated that derivatives of 4-NPGA can act as receptors for anions such as HSO₄⁻ and Cl⁻. This property may have implications for developing sensors or therapeutic agents targeting specific anionic species .

Case Study 1: Degradation Pathways

A significant study investigated the degradation pathways of chloramphenicol using ultrasound and Fenton-like treatments. In this context, 4-NPGA was identified as a key intermediate product formed through hydroxyl radical attack on chloramphenicol derivatives. The study provided insights into the environmental impact and potential detoxification strategies involving 4-NPGA .

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibitory effects of α-ketoamide compounds, including 4-NPGA, on cysteine proteases. The findings revealed that these compounds could effectively inhibit enzyme activity by forming stable adducts with active site residues. This mechanism suggests potential therapeutic applications in treating diseases where cysteine proteases play a critical role .

Comparative Analysis of Biological Activity

The following table summarizes key aspects of the biological activity of this compound compared to related compounds:

CompoundMechanism of ActionBiological TargetsApplications
This compoundROS generation; enzyme inhibitionCysteine proteases; anionsEnvironmental detoxification; drug development
p-Nitrophenylacetic AcidEnzyme inhibition; anti-inflammatory effectsVarious enzymesPain relief; anti-inflammatory drugs
Glyoxylic AcidMetabolic intermediate; reactive speciesVarious metabolic pathwaysResearch in metabolic disorders

Properties

IUPAC Name

2-(4-nitrophenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREPYIWLDJQENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164202
Record name 4-Nitrophenylglyoxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14922-36-2
Record name 4-Nitrophenylglyoxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014922362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenylglyoxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3 ml (6 mmol) of a 2N aqueous solution of sodium hydroxide were added to a solution of 651 mg (2.92 mmol) of ethyl 4-nitrophenylglyoxylate in methanol, and the resulting mixture was stirred overnight at room temperature. The reaction mixture was poured into 2N hydrochloric acid and extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. The solvent was distilled off, to give 0.8 g (quantitative yield) of 4-nitrophenylglyoxylic acid as a crude product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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